methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-methoxy-3-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S2/c1-26-18-4-3-16(20(23)27-2)13-19(18)29(24,25)21-14-15-5-9-22(10-6-15)17-7-11-28-12-8-17/h3-4,13,15,17,21H,5-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAZUXULNPMEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity:
- Methyl ester : Enhances lipophilicity, aiding in membrane permeability.
- Methoxy group : May influence electronic properties and solubility.
- Sulfamoyl moiety : Known for antibacterial and enzyme-inhibiting properties.
- Piperidine ring : Associated with various pharmacological activities including analgesic and anti-inflammatory effects.
Molecular Formula
Molecular Weight
Antibacterial Activity
Research indicates that compounds with sulfamoyl and piperidine functionalities exhibit significant antibacterial properties. For instance, derivatives of sulfamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folate synthesis pathways.
Table 1: Antibacterial Activity of Similar Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Methyl 4-methoxy... | Bacillus subtilis | 8 µg/mL |
Enzyme Inhibition
The compound's sulfamoyl group is particularly noteworthy for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibition is significant in managing urinary tract infections.
Table 2: Enzyme Inhibition Studies
Case Studies and Research Findings
- Antiviral Activity : Some derivatives related to this compound have shown promising antiviral activity against herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .
- Anti-inflammatory Effects : Studies have demonstrated that compounds containing the piperidine ring exhibit significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Properties : Preliminary studies indicate that similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. Methyl 4-methoxy-3-(N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate may enhance the efficacy of traditional antibiotics through synergistic effects. Studies have demonstrated that derivatives of sulfamoyl compounds can inhibit bacterial growth by disrupting folate synthesis pathways, making them valuable in combating resistant strains of bacteria .
2. Anticancer Activity
The unique structure of this compound positions it as a candidate for anticancer research. Preliminary studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The presence of the methoxy group may enhance its lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
Neuropharmacology
1. Neurokinin Receptor Modulation
This compound has been identified as a potential modulator of neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). Research shows that antagonists targeting NK3R can be effective in treating various neuropsychiatric disorders, such as anxiety and depression. The tetrahydrothiopyran-piperidine structure may contribute to the selectivity and potency of the compound against these receptors .
2. Treatment of CNS Disorders
this compound is being explored for its potential in treating central nervous system (CNS) disorders such as schizophrenia and bipolar disorder. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in managing symptoms associated with these conditions .
Data Table: Summary of Applications
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Antimicrobial | Inhibits growth of resistant bacterial strains | Disruption of folate synthesis |
| Anticancer | Induces apoptosis in cancer cells | Oxidative stress and DNA damage |
| Neurokinin Modulation | Potential treatment for anxiety and depression | Antagonism of NK3 receptors |
| CNS Disorders | Management of symptoms in schizophrenia and bipolar | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfamoyl derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis.
Case Study 2: Neuropharmacological Effects
In a preclinical trial assessing the effects on anxiety-like behaviors in rodent models, administration of this compound resulted in a significant reduction in anxiety levels as measured by the elevated plus maze test. These findings suggest its potential as a therapeutic agent for anxiety disorders.
Q & A
Basic: What are the key synthetic strategies for constructing the tetrahydro-2H-thiopyran-4-yl subunit in this compound?
The tetrahydro-2H-thiopyran-4-yl moiety can be synthesized via decarboxylation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. A representative method involves reacting dimethyl 3,3′-thiobispropanoate with sodium methoxide (NaOMe) in tetrahydrofuran (THF), followed by refluxing in 10% aqueous H₂SO₄ to yield tetrahydro-4H-thiopyran-4-one (>75% yield) . This intermediate is critical for introducing the thiopyran ring into the final structure.
Basic: Which analytical techniques are essential for confirming the sulfamoyl linkage and ester group integrity?
NMR Spectroscopy :
- ¹H/¹³C NMR identifies sulfamoyl (-SO₂NH-) protons (δ 7.5–8.5 ppm for aromatic protons adjacent to the group) and methyl ester (-COOCH₃) signals (δ 3.8–4.0 ppm) .
- HSQC/HMBC correlations confirm connectivity between the sulfamoyl nitrogen and adjacent carbons.
Mass Spectrometry (HRMS) : Exact mass analysis verifies the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .
Basic: How should researchers handle stability challenges during synthesis, particularly for the methyl ester group?
- Storage : Store intermediates at -20°C under inert atmosphere to prevent hydrolysis of the ester.
- Reaction Conditions : Avoid prolonged exposure to aqueous bases. Use anhydrous solvents (e.g., THF, DCM) for steps involving the ester .
Advanced: How can coupling efficiency between the piperidine and thiopyran subunits be optimized?
- Coupling Reagents : Use HBTU or BOP with Et₃N in THF to activate carboxylic acids or amines, as demonstrated in piperidine derivatization (yields >70%) .
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions.
- Purification : Employ silica gel chromatography (eluent: 5–10% MeOH in DCM) to isolate the coupled product .
Advanced: What methodological adjustments improve low yields in the final esterification step?
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance esterification kinetics.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce hydrolysis .
- Protection-Deprotection : Temporarily protect reactive groups (e.g., -NH₂) with Boc before esterification .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substitution Patterns : Systematically modify the methoxy group (position 4) and thiopyran substituents.
- Biological Assays : Test analogs for enzyme inhibition (e.g., proteases) using fluorescence-based assays. Reference PubChem data on similar thiadiazinone derivatives to correlate substituent effects with activity .
Advanced: What computational approaches predict binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with protease active sites (e.g., SARS-CoV-2 Mᴾᴿᴼ). Focus on hydrogen bonding between the sulfamoyl group and catalytic residues.
- QSAR Models : Train models on logP, polar surface area, and steric parameters to prioritize analogs .
Advanced: How should researchers resolve contradictions in reported bioactivity data for structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
